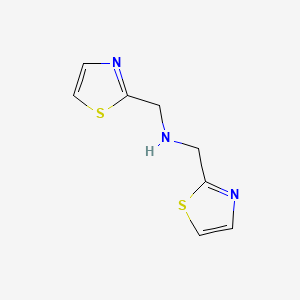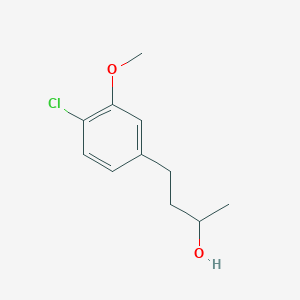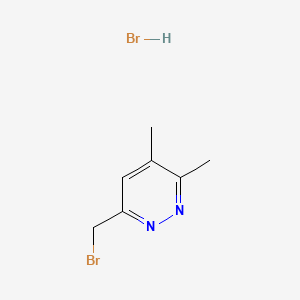
Bis(thiazol-2-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(thiazol-2-ylmethyl)amine is an organic compound that features two thiazole rings attached to a central amine group. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(thiazol-2-ylmethyl)amine typically involves the reaction of thiazole-2-carbaldehyde with a primary amine under reductive amination conditions. A common method includes:
Starting Materials: Thiazole-2-carbaldehyde and a primary amine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon.
Procedure: The thiazole-2-carbaldehyde is first reacted with the primary amine to form an imine intermediate, which is then reduced to the corresponding amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Bis(thiazol-2-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of bis(thiazol-2-ylmethyl)amine involves its interaction with various biological targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity, interfere with DNA replication, or disrupt cell membrane integrity, leading to its antimicrobial and antitumor effects.
Comparaison Avec Des Composés Similaires
Thiazole: A basic scaffold found in many biologically active compounds.
Benzothiazole: Known for its antimicrobial and antitumor properties.
Thiazolidine: A reduced form of thiazole with different biological activities.
Uniqueness: Bis(thiazol-2-ylmethyl)amine is unique due to the presence of two thiazole rings, which can enhance its biological activity and provide a broader range of applications compared to single thiazole derivatives .
Propriétés
Formule moléculaire |
C8H9N3S2 |
|---|---|
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
1-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C8H9N3S2/c1-3-12-7(10-1)5-9-6-8-11-2-4-13-8/h1-4,9H,5-6H2 |
Clé InChI |
VJBSKKOPGGWDSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)CNCC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)







aminedihydrochloride](/img/structure/B13529639.png)

